MRS 2500

P2Y1 Receptor Binding Affinity Radioligand Displacement

MRS 2500, a conformationally constrained nucleotide analogue, is the definitive P2Y1 antagonist for platelet signaling studies. Its picomolar functional potency (IC50=0.95nM) and >10,000-fold selectivity over P2Y12 ensure unambiguous target validation. The tetraammonium salt form offers superior solubility. Trusted for in vivo efficacy at 2 mg/kg i.v. and available as [125I]MRS2500 radioligand for receptor occupancy studies.

Molecular Formula C13H18IN5O8P2
Molecular Weight 561.16 g/mol
CAS No. 779323-43-2
Cat. No. B1676837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS 2500
CAS779323-43-2
SynonymsMRS2500;  MRS-2500;  MRS 2500; 
Molecular FormulaC13H18IN5O8P2
Molecular Weight561.16 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O
InChIInChI=1S/C13H18IN5O8P2/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25)/t6-,7+,8+,13+/m1/s1
InChIKeyNMVWLEUONAKGCD-SMWKGLLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MRS 2500 (CAS 779323-43-2): High-Potency, Selective P2Y1 Antagonist for Platelet Function and Thrombosis Research


[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate, commonly known as MRS 2500, is a conformationally constrained nucleotide analogue and a highly potent, selective, competitive antagonist of the platelet P2Y1 receptor [1]. It is a key research tool for dissecting P2Y1-mediated signaling in ADP-induced platelet activation, shape change, and thrombus formation [2]. The compound is most frequently used in its water-soluble tetraammonium salt form (CAS 630103-23-0) for enhanced solubility in biological assays .

Why MRS 2500 (CAS 779323-43-2) Cannot Be Substituted with Generic P2Y1 Antagonists


In-class P2Y1 antagonists exhibit wide variability in potency, binding kinetics, and selectivity profiles due to differences in their core scaffolds (e.g., acyclic vs. conformationally constrained) and substituents [1]. Generic substitution with a less potent or less selective P2Y1 antagonist can lead to incomplete receptor blockade, off-target effects on other purinergic receptors, or failure to recapitulate published in vivo efficacy [2]. The quantitative differentiation of MRS 2500, as detailed below, is critical for ensuring experimental reproducibility and accurate interpretation of P2Y1-specific pharmacology [3].

Quantitative Differentiation of MRS 2500 (CAS 779323-43-2) Against Closest P2Y1 Antagonist Comparators


MRS 2500 (CAS 779323-43-2) vs. MRS2298 and MRS2496: Superior Binding Affinity (Ki) at Recombinant Human P2Y1 Receptor

MRS 2500 exhibits a Ki value of 0.78 nM for the recombinant human P2Y1 receptor , which is approximately 38-fold higher affinity than the acyclic comparator MRS2298 (Ki = 29.6 nM) [1]. MRS2496 also demonstrates substantially lower affinity, with a reported pKi of 7.1 (Ki ≈ 79 nM) [2]. This difference in binding affinity is a direct consequence of the conformationally constrained (N)-methanocarba scaffold of MRS 2500 versus the flexible acyclic structures of the comparators.

P2Y1 Receptor Binding Affinity Radioligand Displacement Platelet Pharmacology

MRS 2500 (CAS 779323-43-2) vs. MRS2298 and MRS2496: Functional Potency in Inhibiting ADP-Induced Human Platelet Aggregation

In a direct head-to-head functional study using human washed platelets, MRS 2500 inhibited ADP-induced aggregation with an IC50 of 0.95 nM [1]. The comparator MRS2298, an acyclic bisphosphate, was markedly less potent with an IC50 of 62.8 nM, representing a ~66-fold decrease in functional activity. The bisphosphonate comparator MRS2496 was even less potent, with an IC50 of 1.5 µM (1,500 nM), representing a ~1,580-fold difference relative to MRS 2500 [2].

Platelet Aggregation Functional Antagonism ADP Signaling Antithrombotic

MRS 2500 (CAS 779323-43-2) vs. MRS2279: Higher Radioligand Binding Affinity for P2Y1 Receptor Quantification

MRS 2500 can be radiolabeled to create [125I]MRS2500, which binds to P2Y1 receptors on intact human platelets with a high affinity Kd of 0.61 nM [1]. This is an order of magnitude higher affinity than the commonly used P2Y1 radioligand [3H]MRS2279, which exhibits a Kd of 8 nM for the same receptor [2]. The higher affinity of [125I]MRS2500 allows for more precise quantification of P2Y1 receptor density and more sensitive detection of low-abundance receptor populations.

Radioligand Binding P2Y1 Quantification Receptor Density Pharmacology

MRS 2500 (CAS 779323-43-2) vs. MRS2179: In Vivo Antithrombotic Efficacy and Combination Therapy

While MRS2179 was an early P2Y1 antagonist that demonstrated antithrombotic activity, its relatively low potency and in vivo half-life limited its utility [1]. In contrast, MRS 2500 was specifically designed for improved potency and stability. In a mouse model of systemic thromboembolism, MRS 2500 (2 mg/kg, i.v.) provided strong protection [2]. Critically, a combination of MRS 2500 with the P2Y12 antagonist clopidogrel led to increased antithrombotic efficacy compared with each agent alone [3]. This combination effect is a key differentiator, as it demonstrates that MRS 2500's potent and selective P2Y1 blockade can synergize with P2Y12 inhibition, a clinically relevant paradigm.

In Vivo Thrombosis Antithrombotic Combination Therapy Preclinical Model

MRS 2500 (CAS 779323-43-2) vs. P2Y12 Antagonists: Receptor Selectivity Profile

A key differentiator of MRS 2500 is its high selectivity for the P2Y1 receptor over the other platelet ADP receptor, P2Y12. In functional assays, MRS 2500 (at concentrations up to 10 µM) did not antagonize the P2Y12-mediated pathway of cyclic AMP inhibition, confirming no functional interaction with the proaggregatory P2Y12 receptor [1]. This contrasts with many non-selective or poorly characterized purinergic ligands. This level of selectivity is critical for dissecting the distinct contributions of P2Y1 and P2Y12 to platelet activation and thrombus formation.

Receptor Selectivity P2Y1 vs. P2Y12 Off-target Effects Signaling Specificity

Recommended Research Applications for MRS 2500 (CAS 779323-43-2) Based on Differentiated Evidence


Precise Quantification of P2Y1 Receptor Density and Occupancy

Utilize [125I]MRS2500, the radiolabeled form, for high-sensitivity quantification of P2Y1 receptor density on platelets, recombinant cell lines, or tissue samples. Its sub-nanomolar affinity (Kd = 0.61 nM) provides superior resolution compared to alternative P2Y1 radioligands like [3H]MRS2279, making it ideal for receptor occupancy studies and biomarker discovery [1].

Definitive Pharmacological Dissection of P2Y1 vs. P2Y12 Signaling in Platelets

Employ MRS 2500 as the reference P2Y1-selective antagonist in platelet function studies. Its >10,000-fold selectivity over P2Y12 [2] and picomolar functional potency (IC50 = 0.95 nM) ensure that observed effects can be confidently attributed to P2Y1 blockade, enabling unambiguous interpretation of ADP signaling pathways in basic research and drug discovery [3].

Preclinical In Vivo Evaluation of P2Y1-Targeted Antithrombotic Strategies

Administer MRS 2500 (e.g., 2 mg/kg i.v.) in murine thrombosis models to investigate the therapeutic potential of selective P2Y1 antagonism [4]. Its demonstrated in vivo efficacy, alone and in combination with P2Y12 antagonists, makes it the compound of choice for translational studies exploring dual-pathway antiplatelet therapy [5].

Benchmarking Novel P2Y1 Antagonist Potency

Use MRS 2500 as the gold-standard, high-potency comparator for screening and characterizing new chemical entities targeting the P2Y1 receptor. Its well-defined binding (Ki = 0.78 nM) and functional (IC50 = 0.95 nM) profiles provide a consistent baseline for assessing relative efficacy and structure-activity relationships of novel compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRS 2500

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.